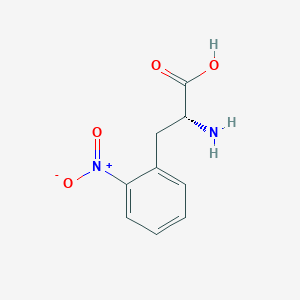

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGVFSSLGTJAJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: Properties and Applications

This guide provides a comprehensive technical overview of the non-canonical amino acid (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, also known as (R)-2-nitrophenylalanine. Designed for researchers, chemists, and drug development professionals, this document synthesizes its fundamental physicochemical properties, reactivity, and key applications, with a focus on its role as a specialized building block in peptide and medicinal chemistry.

Introduction: A Unique Building Block

This compound is a synthetic derivative of the natural amino acid phenylalanine. The introduction of a nitro group at the ortho position of the phenyl ring imparts unique steric and electronic properties, distinguishing it significantly from its proteinogenic counterpart and its meta- and para-isomers. These features make it a valuable tool for probing biological systems and constructing novel molecular architectures. Most notably, the ortho-nitrobenzyl moiety is a well-known photolabile group, a characteristic that confers photo-reactivity to peptides and proteins into which this amino acid is incorporated.[1][2][3] This guide will delve into the core properties that enable its application in advanced chemical and biological research.

Physicochemical and Basic Properties

Precise experimental data for the (R)-2-nitro isomer is not widely published. Therefore, this section combines data from suppliers, information on related isomers, and scientifically grounded estimations to provide a practical profile of the compound.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₄ | [4][5] |

| Molecular Weight | 210.19 g/mol | [4][5] |

| CAS Number | 169383-17-9 | [4] |

| Appearance | White to off-white or pale brown crystalline solid/powder. | |

| Purity | Commercially available with purity ≥98%. | [4] |

| Melting Point | Data for the specific (R)-2-nitro isomer is unavailable. The related (S)-3-nitrophenylalanine isomer melts at 256-258°C. A decomposition temperature of 230°C has been reported for (2S)-2-amino-3-(4-nitrophenyl)propanoic acid. These values suggest a high melting point, typical for crystalline amino acids. | |

| pKa (Estimated) | pKa₁ (-COOH): ~2.0-2.5 pKa₂ (-NH₃⁺): ~8.5-9.0 |

Rationale for pKa Estimation: Standard α-amino acids typically have a carboxyl pKa around 2.3 and an ammonium pKa around 9.6. The electron-withdrawing nitro group on the phenyl ring is expected to have a notable acidifying effect. This effect will be more pronounced on the closer carboxylic acid proton, lowering its pKa. It will also lower the basicity of the amino group (lowering its conjugate acid's pKa) by withdrawing electron density through the carbon backbone.

Solubility Profile

| Solvent | Solubility | Remarks |

| Water | Sparingly soluble. | Solubility is expected to be low in neutral water. The related (R)-4-nitro isomer is soluble at 4 mg/mL with sonication and heating to 60°C.[6][7][8] The (S)-3-nitro isomer's solubility is significantly increased to ~29 mg/mL by adjusting the pH to 9 with NaOH, which deprotonates the ammonium group. |

| Aqueous Acid | Soluble. | Protonation of the amino group to form the ammonium salt increases polarity and water solubility. |

| Aqueous Base | Soluble. | Deprotonation of the carboxylic acid to the carboxylate salt increases polarity and water solubility. |

| Polar Organic Solvents (DMSO, DMF) | Soluble to moderately soluble. | Expected to be soluble, similar to other polar organic molecules. |

| Non-polar Organic Solvents (Hexane, Toluene) | Insoluble. | The zwitterionic character at neutral pH and high polarity preclude solubility in non-polar solvents. |

Spectroscopic and Analytical Characterization

While publicly available spectra for this compound are scarce, this section outlines the expected characteristics, which are crucial for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

-

¹H NMR (in D₂O/DCl):

-

Aromatic Protons (4H): Complex multiplet pattern between ~7.5 and 8.2 ppm. The ortho-nitro group will strongly influence the chemical shifts, with the proton ortho to the nitro group and meta to the side chain being the most downfield.

-

α-Proton (1H): A triplet or doublet of doublets around 4.0-4.5 ppm, coupled to the β-protons.

-

β-Protons (2H): Two diastereotopic protons appearing as a multiplet (likely two doublets of doublets) between 3.2 and 3.6 ppm, coupled to each other and the α-proton.

-

-

¹³C NMR:

-

Carbonyl Carbon: ~170-175 ppm.

-

Aromatic Carbons: Six signals between ~120 and 150 ppm, including the carbon bearing the nitro group (~148-150 ppm).

-

α-Carbon: ~55-60 ppm.

-

β-Carbon: ~35-40 ppm.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method.

-

Positive Mode [M+H]⁺: Expected at m/z 211.07.

-

Negative Mode [M-H]⁻: Expected at m/z 209.05.

-

Fragmentation: Under collision-induced dissociation (CID), characteristic losses would include H₂O (18 Da), CO₂ (44 Da), and NH₃ (17 Da), although the fragmentation pattern can be complex and allow for isomer differentiation.[9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for purity analysis.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is typical.

-

Detection: UV detection at wavelengths corresponding to the nitroaromatic chromophore (e.g., 254 nm or ~270-280 nm).

Synthesis and Chemical Reactivity

Synthetic Approach

The synthesis of this compound is not trivial. Direct nitration of (R)-phenylalanine with nitric and sulfuric acid, a method used for the para-isomer, would yield a mixture of ortho, meta, and para products, with the ortho isomer often being a minor product due to steric hindrance.[10]

A more controlled, stereospecific synthesis is required. One plausible approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with 2-nitrobenzyl bromide. This method preserves the stereochemistry at the α-carbon.

Caption: Plausible synthetic workflow for stereocontrolled synthesis.

Chemical Reactivity

The compound possesses three key reactive sites: the carboxylic acid, the primary amine, and the nitroaromatic ring.

-

Amine and Carboxylic Acid Reactivity: These groups exhibit standard amino acid chemistry. The amine is nucleophilic and can be acylated, while the carboxylic acid can be activated for amide bond formation. This dual reactivity necessitates the use of protecting groups (e.g., Fmoc for the amine, ester for the acid) during peptide synthesis.

-

Nitro Group Reactivity:

-

Reduction: The nitro group can be readily reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). This provides a chemical handle for further functionalization, such as labeling with fluorophores or conjugation to other molecules.

-

Photochemistry: This is the most significant and unique reactivity of the 2-nitro isomer. Upon irradiation with UV light (typically ~365 nm), the 2-nitrobenzyl system can undergo intramolecular rearrangement, leading to cleavage of the adjacent peptide bond. This process proceeds through an unusual cinnoline-forming reaction.[1][2][3][11] This property allows for the photocontrol of peptide and protein structure and function.

-

Caption: Photocleavage mechanism of a 2-NPA-containing peptide.

Applications in Research and Drug Development

As a non-canonical amino acid, this compound is primarily used as a specialized building block in peptide synthesis to create novel peptides with enhanced or unique properties.

Photolabile Peptides and Proteins

The principal application is the creation of "caged" or photolabile peptides.[1][2][3] A biologically active peptide can be rendered inactive by incorporating 2-nitrophenylalanine at a critical position. Upon irradiation with light, the peptide backbone is cleaved, releasing the active fragment. This technique provides exquisite spatial and temporal control over biological processes, making it invaluable for:

-

Controlled Drug Release: Designing prodrugs that release their active form only at a specific, light-exposed site.

-

Probing Cellular Signaling: Activating or deactivating signaling peptides within cells or tissues at precise moments to study downstream effects.

-

Photodegradable Hydrogels: Using peptides containing 2-NPA as cross-linkers to create hydrogels that can be degraded with light for applications in tissue engineering and controlled release.[11]

Solid-Phase Peptide Synthesis (SPPS)

Incorporating this compound into a peptide sequence via SPPS requires specific considerations due to the steric bulk of the ortho-nitrobenzyl side chain.

This protocol outlines the manual incorporation of Fmoc-(R)-2-nitrophenylalanine-OH into a growing peptide chain on a solid support.

1. Materials:

-

Peptide-resin (with free N-terminal amine)

-

Fmoc-(R)-2-nitrophenylalanine-OH (3 eq.)

-

Coupling reagent: HCTU or HATU (2.9 eq.)

-

Base: N,N-Diisopropylethylamine (DIEA) (6 eq.)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

2. Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, drain.

-

Add fresh deprotection solution and agitate for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-(R)-2-nitrophenylalanine-OH and HCTU/HATU in a minimal amount of DMF.

-

Add DIEA to the solution. The solution may change color (typically to yellow).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Monitoring and Washing:

-

Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the test is positive, drain the coupling solution and repeat steps 3 and 4 (double coupling).

-

Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Caption: SPPS cycle for incorporating Fmoc-(R)-2-nitrophenylalanine.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed. The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a fume hood to avoid dust inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. It is stable under recommended storage conditions.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound stands out as a highly specialized non-canonical amino acid. While its fundamental physicochemical data is not as extensively documented as that of its isomers, its true value lies in the unique photochemical reactivity imparted by the ortho-nitrobenzyl side chain. This property enables the site-specific photocleavage of peptide backbones, offering a sophisticated tool for controlling biological activity with light. For drug development professionals and chemical biologists, this compound provides a gateway to creating novel photo-activated therapeutics, advanced molecular probes, and dynamic biomaterials. Its successful application requires a nuanced understanding of its synthesis, reactivity, and the specialized protocols needed for its incorporation into peptides, making it a prime example of how tailored chemical building blocks can drive innovation at the interface of chemistry and biology.

References

-

Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1–18.1.28. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid. Retrieved from [Link]

-

Sanderson, J. M. (n.d.). The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University. Retrieved from [Link]

- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.

-

Peters, F. B., Lee, H. J., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chemistry & Biology, 16(2), 148–152. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

-

Peters, F. B., Lee, H. J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & Biology, 16(2), 148-152. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. Retrieved from [Link]

-

Novartis OAK. (2013). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]

-

ResearchGate. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine | Request PDF. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

- Avdeef, A., & Tsinman, O. (2006). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences, 95(12), 2641-2655.

-

Frontiers. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

-

Scilit. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

-

Semantic Scholar. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Retrieved from [Link]

-

MDPI. (2021). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

-

The University of Melbourne. (n.d.). Isomer differentiation via collision-induced dissociation: The case of protonated a-, β2- and β3-phenylalanines and their derivatives. Retrieved from [Link]

- Baker, D. H. (1979). Utilization of isomers and analogs of amino acids and other sulfur-containing compounds. Progress in Food & Nutrition Science, 3(4), 103-134.

- Witham, S., Tal-Gan, Y., & Glembotski, C. C. (2014). Comparative Performance of High-Throughput Methods for Protein pKa Predictions.

- Molnár, G. A., Wagner, Z., & Wittmann, I. (2012). Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review. Current Medicinal Chemistry, 19(18), 2949–2961.

Sources

- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. - OAK Open Access Archive [oak.novartis.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (S)-2-Amino-3-(2-nitrophenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Isomer differentiation via collision-induced dissociation: The case of protonated a-, β2- and β3-phenylalanines and their derivatives : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Abstract

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid, an unnatural amino acid, has garnered significant attention within the scientific community, particularly for its application as a photocleavable residue in peptides and proteins.[1][2][3] Its incorporation allows for precise spatiotemporal control over biological processes, making it an invaluable tool in chemical biology and drug discovery. This guide provides an in-depth exploration of the synthetic strategies for obtaining this chiral building block, with a focus on a robust and scalable chemoenzymatic approach. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed experimental protocols, and discuss alternative methodologies, thereby offering a comprehensive resource for researchers and professionals in the field.

Introduction: The Significance of this compound

Unnatural amino acids are pivotal in modern biochemical research and pharmaceutical development, offering novel functionalities not found in the canonical twenty proteinogenic amino acids.[4] this compound, also known as D-2-nitrophenylalanine, is a prime example. The presence of the ortho-nitro group on the phenyl ring bestows unique photochemical properties.[1][3] Upon irradiation with UV light, the polypeptide backbone at the site of this amino acid can be cleaved, enabling the controlled activation or deactivation of peptides and proteins.[1][2][3] This photocaging strategy is a powerful tool for studying protein function, signal transduction, and for the development of light-activated therapeutics.

The stereochemistry of the amino acid is crucial for its biological activity and incorporation into peptides. The (R)-configuration, or D-form, is often utilized to enhance peptide stability against enzymatic degradation or to achieve specific conformational constraints. This guide will focus on the synthesis of the enantiomerically pure (R)-isomer.

Strategic Pathways to Enantiopure Unnatural Amino Acids

The synthesis of enantiopure compounds like this compound can be approached through several strategic routes:

-

Asymmetric Synthesis: This "gold standard" approach aims to create the desired stereocenter from achiral or prochiral precursors using chiral catalysts or auxiliaries. Modern methods, such as photoredox-mediated C-O bond activation, offer elegant and efficient ways to construct a variety of unnatural amino acids.[5]

-

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials.[6][7] For instance, D-serine could serve as a chiral precursor, with its stereocenter being carried through the synthetic sequence.[8]

-

Resolution of Racemates: In this classical yet highly effective approach, a racemic mixture of the target molecule is synthesized, followed by separation of the enantiomers. This can be achieved through various methods, including diastereomeric salt formation or, more efficiently, through enzymatic kinetic resolution.

This guide will provide a detailed protocol for a chemoenzymatic method, which combines a classical organic synthesis to produce the racemate with a highly selective enzymatic resolution step. This approach is often favored for its robustness, scalability, and the high enantiopurity of the final product.

Featured Synthetic Route: A Chemoenzymatic Approach

Our featured route begins with the synthesis of racemic N-acetyl-2-nitrophenylalanine via the Erlenmeyer-Plöchl reaction, followed by an enzymatic kinetic resolution using penicillin G acylase.

Workflow Overview

Caption: Chemoenzymatic synthesis workflow.

Part A: Synthesis of N-Acetyl-DL-2-nitrophenylalanine

The Erlenmeyer-Plöchl synthesis is a classic method for preparing N-acyl amino acids. It involves the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride and a weak base, typically sodium acetate, to form an azlactone (oxazolone). Subsequent hydrolysis of the azlactone intermediate yields the desired N-acyl amino acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride.

-

Heating: Heat the mixture under reflux with constant stirring for 1-2 hours. The reaction mixture will typically turn a deep reddish-brown color.

-

Hydrolysis of the Azlactone: After cooling the reaction mixture to room temperature, carefully add water to hydrolyze the excess acetic anhydride and the azlactone intermediate. This step is exothermic and should be performed in a well-ventilated fume hood.

-

Isolation of the Racemic Product: The crude N-acetyl-DL-2-nitrophenylalanine will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent/Material | Molar Equivalent | Notes |

| 2-Nitrobenzaldehyde | 1.0 | Starting aldehyde. |

| N-Acetylglycine | 1.2 | Provides the amino acid backbone. |

| Anhydrous Sodium Acetate | 1.0 | Base catalyst. |

| Acetic Anhydride | 2.5 - 3.0 | Reagent and solvent. |

| Water | Excess | For hydrolysis. |

| Ethanol (for recrystallization) | As needed | For purification. |

Part B: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. It relies on the stereoselectivity of an enzyme to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. In this case, we utilize an acylase, such as Penicillin G Acylase (PGA), which selectively hydrolyzes the N-acetyl group of the (S)-enantiomer, leaving the (R)-N-acetyl-amino acid largely unreacted.[9]

Experimental Protocol:

-

Substrate Preparation: Dissolve the synthesized N-acetyl-DL-2-nitrophenylalanine in an aqueous buffer solution (e.g., phosphate buffer, pH 7.5-8.0). The pH should be adjusted carefully as it is critical for enzyme activity.

-

Enzymatic Reaction: Add the acylase enzyme (e.g., immobilized Penicillin G Acylase) to the substrate solution. Maintain the temperature at an optimal level for the enzyme (typically 30-40 °C) with gentle agitation.

-

Monitoring the Reaction: The progress of the resolution can be monitored by measuring the consumption of the (S)-enantiomer or the formation of the (S)-amino acid using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

-

Enzyme Removal: If using an immobilized enzyme, it can be easily removed by filtration for reuse. If a soluble enzyme is used, it can be denatured and precipitated by heat or pH change.

| Reagent/Material | Role | Notes |

| N-Acetyl-DL-2-nitrophenylalanine | Racemic substrate | |

| Penicillin G Acylase (immobilized) | Biocatalyst | Highly selective for the (S)-enantiomer.[9] |

| Phosphate Buffer (pH 7.5-8.0) | Reaction medium | Maintains optimal pH for enzyme activity. |

| Sodium Hydroxide (dilute solution) | pH adjustment | To maintain the pH as the reaction produces the free amino acid. |

Part C: Isolation of this compound

After the enzymatic resolution, the reaction mixture contains the (S)-amino acid and the unreacted (R)-N-acetyl-amino acid. These can be separated based on their different chemical properties.

Experimental Protocol:

-

Separation: Acidify the reaction mixture to a low pH (e.g., pH 2-3) with hydrochloric acid. This will protonate the carboxylic acid groups. The less polar (R)-N-acetyl-2-nitrophenylalanine can then be extracted into an organic solvent (e.g., ethyl acetate). The more polar (S)-amino acid will remain in the aqueous layer.

-

Hydrolysis of the (R)-N-acetyl derivative: Take the organic extract containing the (R)-N-acetyl-2-nitrophenylalanine, evaporate the solvent, and subject the residue to acid hydrolysis (e.g., refluxing with 6M HCl) to remove the acetyl group.

-

Purification and Isolation: After hydrolysis, the solution is neutralized to the isoelectric point of the amino acid to precipitate the product. The solid this compound is then collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum.

Alternative Synthetic Strategies

While the chemoenzymatic route is robust, other strategies are also viable and may be preferred depending on the available resources and expertise.

Asymmetric Synthesis

Direct asymmetric synthesis offers the most elegant and atom-economical route. For instance, asymmetric hydrogenation of a corresponding dehydroamino acid precursor using a chiral rhodium catalyst is a well-established method for producing a wide range of enantiopure amino acids.[10] More recently, photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural amino acids under mild conditions.[5]

Chiral Pool Synthesis

A chiral pool approach would involve starting with an enantiopure building block like D-serine.[8][11] The synthesis would involve modification of the side chain of D-serine to introduce the 2-nitrophenyl group while retaining the stereochemistry at the alpha-carbon. This approach can be very effective if a concise synthetic route can be devised.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

-

Melting Point: A sharp melting point is indicative of high purity. For the related 2-Nitro-L-phenylalanine, a melting point of 223 °C has been reported.

-

Optical Rotation: The specific rotation, measured using a polarimeter, will confirm the enantiomeric purity of the (R)-isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is a critical enabling technology for advanced research in chemical biology and drug discovery. The chemoenzymatic route presented in this guide, which combines a classical Erlenmeyer-Plöchl synthesis with a highly selective enzymatic resolution, represents a practical and scalable method for obtaining this valuable compound in high enantiopurity. As the demand for sophisticated molecular tools continues to grow, robust and well-documented synthetic procedures, such as the one detailed herein, are indispensable for the scientific community.

References

-

PrepChem. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]

- Mihovilovic, M. D., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

- Peters, F. B., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC.

- Alvey, G. R., et al. (2024).

- Williams, R. M. (1989). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Elsevier.

- Google Patents. (n.d.). Synthesis method of L-p-nitrophenylalanine.

- Contreras-Cruz, D. A., et al. (2022). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules.

-

Baran, P. S. (n.d.). Creativity from the Chiral Pool: Amino Acids. Retrieved from [Link]

- Li, W., et al. (2015).

-

University of North Texas. (n.d.). Chiral Pool. Retrieved from [Link]

-

PubMed. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

- D'Andrea, F., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI.

- Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide.

- Google Patents. (n.d.). Racemate resolution of primary and secondary amines by enzyme-catalyzed acylation.

- Secundo, F., et al. (1999). Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled Water Activity.

- Kim, K. S., et al. (2000).

- Zhang, M., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry.

-

ResearchGate. (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]

- Sutton, P. W., & Whittall, J. (Eds.). (2012). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation.

- University of York. (n.d.).

-

ResearchGate. (n.d.). Stereoselective Synthesis of Chiral Furan Amino Acid Analogues of d - and l Serine from d Sugars. Retrieved from [Link]

Sources

- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. baranlab.org [baranlab.org]

- 7. may.chem.uh.edu [may.chem.uh.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a non-canonical amino acid of significant interest to researchers in drug development and peptide chemistry. We will delve into its unique chemical structure, methods for its stereoselective synthesis, and its critical role as a versatile building block, particularly as a photocleavable moiety in advanced peptide synthesis.

Introduction: The Significance of Non-Canonical Amino Acids

The twenty proteinogenic amino acids form the fundamental basis of peptides and proteins. However, the incorporation of non-canonical amino acids, such as this compound, into peptide chains offers a powerful strategy to introduce novel functionalities, enhance therapeutic properties, and probe biological processes.[1] These tailored building blocks can confer increased stability against enzymatic degradation, modulate receptor binding affinity, and introduce unique spectroscopic or reactive handles.

This compound, also known as (R)-2-nitrophenylalanine, is a derivative of the aromatic amino acid phenylalanine. The presence of a nitro group on the ortho position of the phenyl ring is the key to its unique chemical properties and applications, most notably its use in photochemistry.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the utility of this compound is a thorough examination of its chemical structure and inherent properties.

Molecular Structure:

The structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 2-nitrobenzyl side chain. The "(R)" designation in its name refers to the stereochemical configuration at the chiral alpha-carbon, following the Cahn-Ingold-Prelog priority rules.

Below is a DOT script representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| CAS Number | 169383-17-9 | [2] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [2] |

Stereoselective Synthesis Strategies

Conceptual Approaches:

-

Asymmetric Synthesis: This "chiral approach" aims to directly produce the (R)-enantiomer.[4] Methods such as asymmetric hydrogenation of a suitable prochiral precursor or the use of chiral auxiliaries can be employed to control the stereochemistry of the alpha-carbon.[5]

-

Chiral Resolution: This "racemic approach" involves the synthesis of a racemic mixture of 2-Amino-3-(2-nitrophenyl)propanoic acid, followed by the separation of the (R) and (S) enantiomers.[6] Techniques for chiral resolution include:

-

Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

-

Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Chiral Chromatography: Employing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.[6]

-

A general representation of a synthetic and resolution workflow is depicted below.

Caption: General workflow for the synthesis and chiral resolution.

Spectroscopic and Chromatographic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals would include those for the aromatic protons on the nitrophenyl ring, the alpha-hydrogen, and the beta-hydrogens of the side chain.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Distinct signals are expected for the carboxylic acid carbon, the alpha-carbon, the beta-carbon, and the carbons of the aromatic ring.

While specific spectral data for the isolated this compound is not widely published, analysis of peptides incorporating this amino acid has been performed using high-resolution NMR.[7]

4.2. Infrared (IR) Spectroscopy:

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Characteristic absorption bands are expected for:

-

O-H stretch of the carboxylic acid (broad band, ~3300-2500 cm⁻¹)[8]

-

N-H stretch of the amino group (~3400-3200 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1725-1700 cm⁻¹)[8]

-

N-O asymmetric and symmetric stretches of the nitro group (~1550-1500 cm⁻¹ and ~1360-1300 cm⁻¹)

-

C-H stretches of the aromatic ring and alkyl chain

4.3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.[7]

4.4. High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of the synthesized compound. Chiral HPLC, using a chiral stationary phase, is essential for determining the enantiomeric excess (e.e.) of the (R)-isomer.[6]

Applications in Peptide Synthesis and Drug Development

The primary application of this compound lies in its use as a photocleavable building block in solid-phase peptide synthesis (SPPS).[7][9]

5.1. Photocleavable Linkers and Protecting Groups:

The 2-nitrobenzyl group is a well-established photolabile protecting group.[10] Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes a photochemical rearrangement, leading to the cleavage of a nearby chemical bond.[7] This property is exploited in several ways:

-

Photocleavable Linkers: By incorporating this amino acid into a peptide chain, the peptide backbone itself can be cleaved at a specific site upon photoirradiation.[7] This allows for the controlled release of peptide fragments or the activation of a pro-drug in a spatially and temporally controlled manner.[9]

-

Caged Compounds: The 2-nitrobenzyl moiety can be used to "cage" a bioactive molecule, rendering it inactive. Photolysis removes the caging group, releasing the active compound.

The mechanism of photocleavage involves the formation of a cinnoline derivative and a C-terminal carboxylate group.[7]

Caption: Workflow of photocleavage in a peptide containing (R)-2-nitrophenylalanine.

5.2. Solid-Phase Peptide Synthesis (SPPS) Integration:

For use in SPPS, this compound is typically protected at its N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] The Fmoc-protected version, Fmoc-(R)-2-Amino-3-(2-nitrophenyl)propanoic acid, can be incorporated into a growing peptide chain using standard SPPS protocols.[11]

Standard Fmoc-SPPS Cycle for Incorporation:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group from the N-terminal amino acid on the resin-bound peptide is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed to remove excess reagents.

-

Amino Acid Activation and Coupling: Fmoc-(R)-2-Amino-3-(2-nitrophenyl)propanoic acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.

-

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

-

Cycle Repetition: These steps are repeated for each subsequent amino acid in the desired peptide sequence.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.[12]

Conclusion

This compound is a valuable tool for researchers and scientists in the field of peptide chemistry and drug development. Its unique photocleavable properties, enabled by the ortho-nitrobenzyl side chain, allow for the precise control of peptide structure and function. While the stereoselective synthesis can be challenging, established methods for asymmetric synthesis and chiral resolution provide viable pathways to obtain this important non-canonical amino acid. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the utility of specialized building blocks like this compound will undoubtedly expand.

References

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [URL not available]

-

Peters, F. B., Brock, A., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & biology, 16(2), 148–152. [Link]

-

Zhang, Y., Xi, W., & Li, Z. (2024). Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Kessler, M., & Spitler, R. (2014). Synthesis and characterization of a photocleavable collagen-like peptide. Beilstein journal of organic chemistry, 10, 2399–2405. [Link]

-

Spitler, R., & Kessler, M. (2016). Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Beilstein journal of organic chemistry, 12, 2230–2236. [Link]

-

Alvey, G. R., Stepanova, E. V., Shatskiy, A., Lantz, J., Willemsen, R., Munoz, A., Dinér, P., & Kärkäs, M. D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical science, 15(20), 7316–7323. [Link]

-

Alvey, G. R., Stepanova, E. V., Shatskiy, A., Lantz, J., Willemsen, R., Munoz, A., Dinér, P., & Kärkäs, M. D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(20), 7316-7323. [Link]

-

SpectraBase. (R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID. [Link]

-

Peters, F. B., Brock, A., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Request PDF. [Link]

- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides (pp. 249-303). Humana Press. [URL not available]

-

El-Garhy, M., & El-Mowafy, A. M. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3901. [Link]

-

Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

de la Ossa, D., & de la Pradilla, R. F. (2018). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Symmetry, 10(11), 605. [Link]

-

PubChem. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL not available]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Peters, F. B., Brock, A., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed. [Link]

-

Majumdar, D., Saha, R., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Semantic Scholar. [Link]

-

SciSpace. Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. calpaclab.com [calpaclab.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. renyi.hu [renyi.hu]

- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Synthesis and characterization of a photocleavable collagen-like peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

physical and chemical properties of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

An In-Depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Introduction

This compound is a non-canonical amino acid, a derivative of phenylalanine bearing a nitro group at the ortho position of the phenyl ring. Such modified amino acids are fundamental tools for researchers, scientists, and drug development professionals. They serve as specialized building blocks that introduce unique structural, chemical, and biological properties into peptides and small molecules. The strategic placement of the nitro group and the defined stereochemistry at the alpha-carbon make this compound particularly valuable for creating novel therapeutic agents, molecular probes, and advanced biomaterials. This guide provides a comprehensive overview of its core properties, analytical characterization, chemical behavior, applications in drug discovery, and essential safety protocols, offering a senior application scientist's perspective on its practical use.

Core Molecular Attributes

The foundational characteristics of a molecule dictate its behavior and potential applications. For this compound, its identity is defined by its specific molecular structure, stereochemistry, and resulting physicochemical properties.

Chemical Structure and Stereochemistry

The molecule consists of a propanoic acid backbone with an amino group at the C2 (alpha) position and a 2-nitrophenyl group attached to the C3 (beta) position. The "(R)" designation specifies the absolute stereochemistry at the chiral alpha-carbon, which is a critical determinant of its biological activity and interaction with other chiral molecules like proteins and enzymes.

Molecular Structure:

-

Core: Alanine backbone.

-

Side Chain: A benzyl group substituted with a nitro (NO₂) group at the ortho- (position 2) of the phenyl ring.

-

Functional Groups: Carboxylic acid (-COOH), primary amine (-NH₂), and a nitroaromatic system.

Physicochemical Properties

The key quantitative data for this compound are summarized below. These parameters are essential for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source |

| CAS Number | 169383-17-9 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1][2][3] |

| Appearance | White to pale brown solid/powder | [2][4] |

| Purity | ≥97.5% to ≥98% | [1][4] |

| Solubility | Limited aqueous solubility is expected. A related isomer, (R)-2-Amino-3-(4-nitrophenyl)propanoic acid, is soluble in water at 4 mg/mL with heating. | [5] |

| Stability | Stable under recommended storage conditions (cool, dry, well-ventilated place). | [6][7] |

Spectroscopic and Analytical Characterization

Validating the identity, purity, and structure of this compound is a prerequisite for its use in any research or development context. This involves a combination of spectroscopic and chromatographic techniques.

Principles of Characterization

The causality behind selecting specific analytical techniques is rooted in the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. The distinct chemical environments of the protons and carbons, particularly in the aromatic region, provide a unique fingerprint of the molecule and confirm the ortho-substitution pattern.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight with high precision, confirming the elemental composition. Fragmentation patterns can further elucidate the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. Characteristic stretches for the N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and N=O (nitro) bonds are expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing purity. A well-designed method can separate the target compound from starting materials, byproducts, or its enantiomer.

Expected Spectral Signatures

While specific experimental data is not provided in the search results, the expected spectral characteristics can be predicted based on the known structure:

-

¹H NMR: One would expect to see distinct signals for the aromatic protons (4H, complex multiplet pattern), the alpha-proton (1H, triplet or doublet of doublets), the beta-protons (2H, multiplet), and exchangeable protons for the amine (-NH₂) and carboxylic acid (-COOH) groups.

-

¹³C NMR: Signals corresponding to the carboxyl carbon (~170-175 ppm), the aromatic carbons (6 signals, ~120-150 ppm), the alpha-carbon (~55 ppm), and the beta-carbon (~35-40 ppm) would be anticipated.

-

Mass Spectrometry (ESI+): The expected parent ion peak would be [M+H]⁺ at m/z 211.07.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust, self-validating starting point for determining the purity of the compound. The inclusion of a standard and controlled conditions ensures reproducibility.

Objective: To determine the chemical purity of this compound.

Methodology:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxylate functionalities. The water/acetonitrile system is standard for reverse-phase separation of moderately polar compounds.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Rationale: Dissolving the sample in the mobile phase minimizes injection solvent effects that can distort peak shape.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and 280 nm.

-

Rationale: 254 nm is a common wavelength for aromatic compounds, while the nitrophenyl group should also absorb near 280 nm.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 10% B

-

31-35 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

Chemical Properties and Reactivity

The utility of this compound as a building block stems from the reactivity of its three key functional domains: the amino group, the carboxylic acid, and the nitroaromatic ring.

Reactivity Profile

-

Amino Group: The primary amine is nucleophilic and basic. It readily undergoes standard reactions such as acylation to form amides. This is the basis for its incorporation into a peptide chain, typically after protection with an Fmoc or Boc group.

-

Carboxylic Acid Group: This acidic group can be deprotonated to form a carboxylate salt or esterified to protect it or modify its properties. It is the site of activation (e.g., with carbodiimides) for forming a peptide bond with the amino group of another amino acid.

-

Nitroaromatic System: The nitro group is a versatile functional handle.

-

It is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.

-

It can be readily reduced to a primary aniline (-NH₂), which opens up a vast array of subsequent chemical transformations, such as diazotization or amide coupling. This two-step modification is a powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Stability and Storage

The compound is generally stable under normal laboratory conditions.[7] For long-term viability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7]

Incompatible Materials

To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[6][8]

Role in Drug Discovery and Development

The unique structure of this compound makes it a strategic asset in the synthesis of complex therapeutic molecules.

Application as a Chiral Building Block

In drug development, stereochemistry is paramount, as different enantiomers of a drug can have vastly different efficacy and safety profiles. The defined (R)-configuration of this amino acid allows for the precise, stereocontrolled construction of drug candidates.[9] This is critical for ensuring specific interactions with biological targets like enzymes or receptors.

Utility in Peptide Synthesis and Peptidomimetics

Incorporating non-canonical amino acids like this one into peptides is a proven strategy to overcome the limitations of natural peptide drugs, such as poor metabolic stability and low bioavailability.[10] This building block can be used to:

-

Introduce conformational constraints into a peptide backbone.

-

Serve as a precursor to other functionalities via reduction of the nitro group.

-

Create peptidomimetics where the typical peptide structure is altered to improve drug-like properties.[9]

The general workflow for its use in solid-phase peptide synthesis (SPPS) is outlined below.

Caption: Workflow for using the amino acid in peptide synthesis.

The Nitro Group as a Functional Handle

The nitro group is not merely a structural feature; it is a latent functional group. Its reduction to an amine provides a site for conjugating other molecules, such as:

-

Payloads in antibody-drug conjugates (ADCs).

-

Fluorescent tags for imaging and diagnostic applications.

-

Solubilizing groups to improve pharmacokinetic properties.[9]

Safety, Handling, and Disposal

As a senior scientist, ensuring a culture of safety is paramount. Adherence to proper handling procedures is non-negotiable.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound presents the following potential hazards:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Handling Procedures

A logical approach to safe handling involves layering engineering controls and personal protective equipment (PPE).

Caption: Logic for selecting controls and PPE for safe handling.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[6][7]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that empowers innovation in drug discovery and chemical biology. Its defined stereochemistry, coupled with the versatile reactivity of its amino, carboxyl, and nitro functionalities, provides chemists with a reliable building block for constructing novel molecules with tailored properties. Understanding its physical characteristics, analytical signatures, and safety requirements is essential for leveraging its full potential in a research and development setting.

References

-

2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid | C9H10N2O5 - PubChem. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

MSDS - Safety Data Sheet. (n.d.). AAPPTec. Retrieved January 8, 2026, from [Link]

-

Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156 - PubChem. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | C9H11ClN2O4 - PubChem. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

(R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID - SpectraBase. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

-

(2S)-2-amino-3-phenylpropanoic acid;nitrous acid | C9H12N2O4 | CID 87099265 - PubChem. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers in Chemistry. Retrieved January 8, 2026, from [Link]

-

Amino Acids in the Development of Prodrugs. (2020). MDPI. Retrieved January 8, 2026, from [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

(2R)-2-amino-3-phenylpropanoic acid;methane | C10H15NO2 | CID 66705957 - PubChem. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (S)-2-Amino-3-(2-nitrophenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 3. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B22176.06 [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: A Versatile Tool for Photochemical Control in Biological Systems

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a non-canonical amino acid that has garnered significant interest in the fields of chemical biology and drug development. Its unique photochemical properties make it an invaluable tool for the precise control of biological processes. This document serves as a core reference, detailing its chemical identity, synthesis, physicochemical properties, and key applications, with a particular focus on its role as a photocleavable moiety.

Core Identification and Chemical Profile

This compound, also known as D-2-nitrophenylalanine, is a derivative of the amino acid phenylalanine. The defining feature of this compound is the nitro group positioned at the ortho-position of the phenyl ring, which imparts its photosensitive nature.

Chemical Structure:

Figure 1: Core identification of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to pale brown powder | - |

| Purity | ≥98% | [1] |

| Storage | 2-8°C | - |

| Molecular Weight | 210.19 | [2][3] |

| Molecular Formula | C9H10N2O4 | [2][3] |

While specific, publicly available spectroscopic data for the free amino acid is limited, analysis of peptides incorporating this moiety has been reported.[4] Characterization is typically performed using standard analytical techniques.

Expected Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons, the alpha- and beta-protons of the amino acid backbone, and the amine and carboxylic acid protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: Would display distinct resonances for the nine carbon atoms, including the carboxyl carbon, the alpha- and beta-carbons, and the six aromatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be expected to show the molecular ion peak [M+H]⁺ at m/z 211.07.[5]

-

Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the nitro group (N-O stretching).

Synthesis and Enantioselective Control

The synthesis of nitrophenylalanine derivatives is often achieved through the nitration of phenylalanine.[6] However, achieving regioselectivity (ortho, meta, para) and enantioselectivity for the (R)-isomer requires specific synthetic strategies. One common approach involves the nitration of L-phenylalanine, which can yield a mixture of isomers that require separation.[6]

For the specific enantioselective synthesis of this compound, enzymatic or chiral auxiliary-based methods are often employed to ensure high enantiomeric purity, which is critical for its applications in biological systems.

Illustrative Synthetic Workflow:

Figure 2: Generalized workflow for the enantioselective synthesis.

Core Application: Photocleavage in Peptides and Proteins

The primary utility of this compound lies in its ability to act as a photochemically cleavable amino acid.[4][7][8] When incorporated into a peptide or protein sequence, irradiation with UV light (typically around 365 nm) can induce site-specific cleavage of the polypeptide backbone.[4]

Mechanism of Photocleavage:

The photocleavage mechanism is a unique, cinnoline-forming reaction.[4][7] Upon photolysis, the nitro group undergoes a rearrangement, leading to a series of intramolecular reactions that culminate in the cleavage of the peptide bond C-terminal to the 2-nitrophenylalanine residue.[4] This process results in a C-terminal carboxylate and an N-terminal cinnoline group.[4]

Figure 3: Simplified diagram of the photocleavage mechanism.

This precise control over protein cleavage offers a powerful method for activating or deactivating functional peptides and proteins with high spatial and temporal resolution, both in vitro and in living cells.[4][9]

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11]

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-(R)-2-Amino-3-(2-nitrophenyl)propanoic acid using a suitable coupling reagent (e.g., HBTU, HCTU) and a base (e.g., DIPEA) in DMF.[12]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).[12]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas:

-

"Caged" Peptides and Proteins: Biologically active peptides or proteins can be rendered inactive by the strategic incorporation of this amino acid. Subsequent irradiation releases the active molecule at a specific time and location, allowing for precise studies of its function.

-

Drug Delivery: Photocleavable linkers based on this amino acid can be used to conjugate drugs to delivery vehicles. The drug can then be released at the target site upon light exposure, potentially reducing off-target effects.

-

Probing Protein Structure and Function: Site-specific cleavage can be used to generate protein fragments for structural or functional analysis.

-

Development of Photo-responsive Biomaterials: Incorporation of this amino acid into hydrogels or other biomaterials can create materials that change their properties (e.g., degrade) in response to light.

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers. Its well-defined photochemical properties allow for the precise spatiotemporal control of peptide and protein function. As our understanding of biological systems becomes more nuanced, the ability to manipulate these systems with such precision will undoubtedly lead to new discoveries and therapeutic strategies.

References

-

Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & biology, 16(2), 148–152. [Link]

-

Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed, 19246005. [Link]

-

Request PDF. (2025, August 10). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ResearchGate. [Link]

-

Novartis OAK. (2013, January 31). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. [Link]

-

Semantic Scholar. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. [Link]

-

SpectraBase. (R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID. [Link]

-

ResearchGate. (2025, August 5). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. [Link]

-

PubMed. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. [Link]

-

PubChem. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]

-

ResearchGate. (2025, August 7). Study on the synthesis of L-4-nitrophenylalanine. [Link]

-

MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Organics, 3(2), 137-149. [Link]

-

This compound, min 98%, 100 mg. [Link]

-

Semantic Scholar. Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. [Link]

-

SpringerLink. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. [Link]

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Electronic Journal of Biotechnology. (2020). Peptides, solid-phase synthesis and characterization. [Link]

-

National Center for Biotechnology Information. (2025, August 8). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 15(1), 1-9. [Link]

-

Semantic Scholar. Concept and early development of solid-phase peptide synthesis. [Link]

-

ChemRxiv. (2025). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. [Link]

-

National Center for Biotechnology Information. (2021). Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. Analytical Chemistry, 93(8), 3848–3856. [Link]

-

MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(11), 748. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. - OAK Open Access Archive [oak.novartis.com]

- 9. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. | Semantic Scholar [semanticscholar.org]

- 10. peptide.com [peptide.com]

- 11. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ejbiotechnology.info [ejbiotechnology.info]

An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Foreword: The Significance of Chiral Phenylalanine Analogs

In the landscape of modern drug discovery and chemical biology, the incorporation of unnatural amino acids into peptides and other molecular frameworks is a cornerstone of innovation. These non-proteinogenic amino acids offer a sophisticated toolkit for modulating the pharmacological and physicochemical properties of bioactive molecules. Among these, derivatives of phenylalanine are of particular interest due to their aromatic nature, which often plays a critical role in molecular recognition. (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, an enantiomerically pure analog of phenylalanine, represents a valuable building block for researchers. The strategic placement of a nitro group on the ortho position of the phenyl ring introduces unique electronic and steric properties, opening avenues for novel molecular designs and applications, such as photocleavable linkers in proteomics and as a precursor for other functionalized amino acids. This guide provides a comprehensive overview of the synthetic strategies and characterization of this important molecule.

Physicochemical and Spectroscopic Data

A thorough characterization is paramount for confirming the identity and purity of the synthesized compound. Below is a summary of the expected data for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (500 MHz, D₂O) | Expected shifts (δ, ppm): 7.8-8.0 (d), 7.5-7.7 (m), 7.3-7.5 (m), 4.2-4.4 (t), 3.3-3.5 (m) |

| ¹³C NMR (125 MHz, D₂O) | Expected shifts (δ, ppm): 175-177 (C=O), 148-150 (C-NO₂), 133-135, 128-130, 124-126, 55-57 (α-C), 35-37 (β-C) |

| Mass Spectrometry (ESI+) | m/z: 211.06 [M+H]⁺ |

Asymmetric Synthesis via Chiral Ni(II) Complex

The controlled synthesis of enantiomerically pure amino acids is a significant challenge in organic chemistry. One of the most robust and scalable methods for producing α-amino acids with high enantiomeric excess is the use of chiral auxiliaries. The method developed by Soloshonok and coworkers, utilizing a chiral Ni(II) complex of a glycine Schiff base, provides an excellent framework for the asymmetric synthesis of this compound.[1]

Causality Behind the Experimental Choices

The success of this synthetic route hinges on the formation of a square-planar Ni(II) complex, which serves as a chiral nucleophilic glycine equivalent. The chiral ligand, derived from (S)-proline, creates a rigid and sterically defined environment around the glycine moiety. This steric hindrance dictates the direction from which the electrophile (in this case, 2-nitrobenzyl bromide) can approach, leading to a highly diastereoselective alkylation. The subsequent acidic workup cleaves the chiral auxiliary, which can be recovered and reused, and liberates the desired (R)-amino acid.

Experimental Protocol: Asymmetric Synthesis

Step 1: Formation of the Chiral Ni(II) Complex of Glycine

-

To a stirred suspension of (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide (1.0 eq) and glycine (1.1 eq) in methanol, add nickel(II) nitrate hexahydrate (1.1 eq).

-

Add sodium methoxide (2.2 eq) and reflux the mixture for 2 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated Ni(II) complex by filtration. Wash with methanol and dry under vacuum.

Step 2: Asymmetric Alkylation

-

Suspend the dried Ni(II) complex (1.0 eq) in acetonitrile.

-

Add 2-nitrobenzyl bromide (1.2 eq) and a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting complex.

-

Once the reaction is complete, remove the solvent under reduced pressure.

Step 3: Liberation of the (R)-Amino Acid

-

Dissolve the crude product from Step 2 in a mixture of methanol and 3M hydrochloric acid.

-

Stir the solution at 60°C for 4 hours to hydrolyze the Schiff base and release the amino acid.

-

Cool the mixture and remove the precipitated chiral auxiliary by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude this compound by ion-exchange chromatography.

Diagram of the Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of this compound.

Enzymatic Synthesis: A Green Alternative

The field of biocatalysis offers powerful and environmentally benign alternatives to traditional chemical synthesis. For the production of enantiomerically pure amino acids, enzymes such as phenylalanine ammonia lyases (PALs) and phenylalanine dehydrogenases (PDHs) are particularly relevant.

Engineered Phenylalanine Ammonia Lyases (PALs)